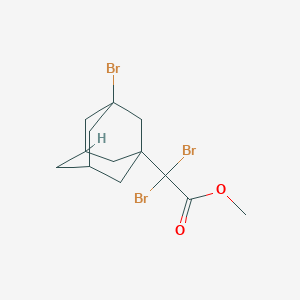
methyl dibromo(3-bromo-1-adamantyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Methyl dibromo(3-bromo-1-adamantyl)acetate can be synthesized through various chemical reactions involving adamantane derivatives. For example, 1-bromoadamantane (1-AdBr) can undergo solvolysis in nonaqueous solvents, which could be a potential step in synthesizing more complex adamantyl compounds like methyl dibromo(3-bromo-1-adamantyl)acetate (Takeuchi et al., 2001). Additionally, the reaction of methyl adamantane-1-carboxylate with acetonitrile in the presence of sodium hydride might provide insights into the functionalization of adamantane derivatives, possibly contributing to the synthesis of the target compound (Shiryaev et al., 2015).
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including methyl dibromo(3-bromo-1-adamantyl)acetate, is characterized by the adamantane core, a highly stable, three-dimensional cage structure. This core significantly influences the molecule's physical and chemical properties. The adamantane structure's steric requirements can affect bond lengths, bond angles, and conformation, impacting the overall molecular structure (Bott et al., 1995).
Chemical Reactions and Properties
Adamantane derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, reactions involving 1,3-dihaloadamantanes with carbanions in DMSO demonstrate the potential for ring-opening reactions and the formation of bicyclo[3.3.1]nonane derivatives, which could be relevant to understanding the reactivity of methyl dibromo(3-bromo-1-adamantyl)acetate (Lukach et al., 1997). Additionally, the electrophilic bromination of adamantane derivatives and the resulting bromonium ion formation provide insights into the chemical reactivity and potential reaction pathways of methyl dibromo(3-bromo-1-adamantyl)acetate (Chiappe et al., 2000).
科学的研究の応用
Reactions and Mechanisms
Synthesis of Biologically Active Compounds : Methyl dibromo(3-bromo-1-adamantyl)acetate serves as a key intermediate in the synthesis of biologically active adamantane derivatives. These compounds have shown potential in antiviral activities, demonstrating the compound's utility in medicinal chemistry (Aigami et al., 1975).
Photostimulated Reactions : The photostimulated reactions of halo- and dihaloadamantanes with nitromethane anions by the SRN1 mechanism highlight the reactivity of adamantane derivatives under specific conditions, leading to the formation of novel compounds (Santiago et al., 2003).
Ring-Opening Reactions : Studies have shown that 1,3-dihaloadamantanes react with various carbanions to produce bicyclo[3.3.1]nonane derivatives through ring-opening reactions. This illustrates the potential of methyl dibromo(3-bromo-1-adamantyl)acetate in facilitating complex chemical transformations (Lukach et al., 1997).
Applications in Material Science and Chemistry
N-Heterocyclic Dicarbene Complexes : The compound has been utilized in the synthesis of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes have applications in catalysis, showcasing the compound's relevance in developing catalytic systems (Zuo & Braunstein, 2012).
Gas-Phase Stability Studies : Research has also focused on the influence of alkyl substitution on the gas-phase stability of 1-adamantyl cation, providing insights into the structural factors affecting the stability of adamantane derivatives (Takeuchi et al., 2001).
作用機序
将来の方向性
Future research in adamantane chemistry involves those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
特性
IUPAC Name |
methyl 2,2-dibromo-2-(3-bromo-1-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br3O2/c1-18-10(17)13(15,16)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZZSPOUZKRWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)(C2)Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dibromo(3-bromo-1-adamantyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)

![N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5503865.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)
![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)
![[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)
![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)
![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)


![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)